3,4-Dimethoxycinnamic acid

Description

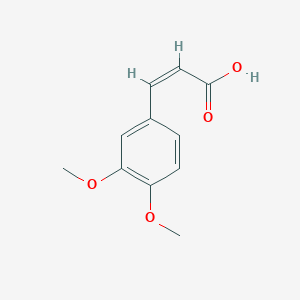

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBWJAPEBGSQPR-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016475 | |

| Record name | (E)-3,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14737-89-4, 2316-26-9 | |

| Record name | trans-3,4-Dimethoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxycinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-3,4-Dimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVZ841PVJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 - 181.5 °C | |

| Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Precursor Role of 3,4 Dimethoxycinnamic Acid

Mevalonate-Shikimate Pathway Integration in Plant Metabolism

The biosynthesis of 3,4-dimethoxycinnamic acid is fundamentally rooted in the integration of two major metabolic pathways in plants: the shikimate and mevalonate (B85504) pathways. These pathways provide the essential precursors for the vast diversity of phenolic and terpenoid compounds. encyclopedia.pubnih.gov

The shikimate pathway is the primary route for the production of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan, in plants, fungi, and bacteria. nih.govatlantis-press.comscience.gov This pathway begins with the precursors phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose-4-phosphate. encyclopedia.pubnih.gov Through a series of seven enzymatic steps, these precursors are converted into chorismic acid, which is a critical branch point for the synthesis of the three aromatic amino acids. atlantis-press.comscience.gov Phenylalanine, derived from this pathway, is the foundational building block for the phenylpropanoid class of compounds, to which this compound belongs. nih.govresearchgate.net

The mevalonate pathway , on the other hand, is responsible for the production of isoprenoids, which are the precursors to a large class of compounds called terpenoids. nih.govnih.gov While the core carbon skeleton of this compound comes from the shikimate pathway, the mevalonate pathway's relevance lies in its integration with phenylpropanoid metabolism to produce complex molecules like terpenoid-phenolic compounds. atlantis-press.com The interplay between these two pathways highlights the metabolic efficiency and complexity within plant cells, allowing for the synthesis of a diverse chemical arsenal (B13267) from basic metabolic intermediates.

Formation via Deamination of Aromatic Amino Acids (e.g., Phenylalanine, Tyrosine)

The direct precursor to the cinnamic acid backbone is the aromatic amino acid L-phenylalanine. nih.gov The formation of this compound proceeds through a series of enzymatic steps that modify the basic phenylpropanoid structure.

The initial and rate-limiting step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . nih.govwikipedia.org This reaction converts L-phenylalanine into trans-cinnamic acid and ammonia. nih.gov PAL is a crucial enzyme found widely across the plant kingdom and in some fungi, marking the entry point of carbon from primary metabolism into the vast network of phenylpropanoid secondary products. nih.govwikipedia.org In some organisms, a similar enzyme, Tyrosine Ammonia-Lyase (TAL), can convert L-tyrosine to p-coumaric acid, another key intermediate. researchgate.net

Following the formation of cinnamic acid, a series of hydroxylation and methylation reactions occur to produce this compound. The typical sequence involves:

Hydroxylation: Cinnamic acid is first hydroxylated at the para-position by Cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. researchgate.net A subsequent hydroxylation at the meta-position, catalyzed by p-Coumarate 3-hydroxylase (C3H) , produces caffeic acid (3,4-dihydroxycinnamic acid). researchgate.net

Methylation: The two hydroxyl groups on caffeic acid are then methylated. This step is primarily carried out by Caffeic acid O-methyltransferase (COMT) enzymes. uniprot.orguniprot.org These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl groups. The methylation of caffeic acid first yields ferulic acid (3-methoxy-4-hydroxycinnamic acid), and a subsequent methylation results in this compound. uniprot.orguniprot.orgresearchgate.net

The key enzymes involved in this transformation are detailed in the table below.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid, Ammonia | Catalyzes the initial deamination step, committing phenylalanine to the phenylpropanoid pathway. nih.govwikipedia.org |

| Cinnamate-4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | Introduces a hydroxyl group at the C4 position of the aromatic ring. researchgate.net |

| p-Coumarate 3-hydroxylase | C3H | p-Coumaric acid | Caffeic acid | Adds a second hydroxyl group at the C3 position. researchgate.net |

| Caffeic acid O-methyltransferase | COMT | Caffeic acid, Ferulic acid | Ferulic acid, this compound | Catalyzes the transfer of methyl groups to the hydroxyl groups on the aromatic ring. uniprot.orguniprot.org |

Role as a Biogenetic Precursor to Diverse Phenolic Compounds (e.g., Coumarins, Melanins, Lignins, Flavonoids)

This compound, as an intermediate in the phenylpropanoid pathway, serves as a biogenetic precursor for a multitude of other phenolic compounds. finechem-mirea.ruresearchgate.netfinechem-mirea.rufinechem-mirea.ru Its chemical structure allows it to be channeled into various downstream biosynthetic routes, leading to the formation of complex molecules with diverse biological functions.

Lignins: Lignins are complex polymers that provide structural integrity to the plant cell wall. finechem-mirea.ru They are synthesized from monolignols, which are derived from hydroxycinnamic acids. researchgate.net While the primary monolignols are p-coumaryl, coniferyl, and sinapyl alcohols, derivatives like this compound can be considered as starting points or intermediates in the intricate process of lignification. finechem-mirea.rufinechem-mirea.ruresearchgate.net The acid can be reduced to the corresponding alcohol, which can then be incorporated into the lignin (B12514952) polymer.

Flavonoids: Flavonoids are a large class of plant secondary metabolites with roles in pigmentation, UV protection, and defense. Their biosynthesis begins with the condensation of a p-coumaroyl-CoA molecule with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase. acs.org Cinnamic acid derivatives, including this compound, can be converted to their corresponding CoA esters and potentially enter the flavonoid biosynthetic pathway, leading to flavonoids with specific methoxylation patterns. acs.org

Coumarins: Coumarins are a class of benzopyrone compounds known for their distinctive aroma and various biological activities. Their biosynthesis can involve the ortho-hydroxylation and subsequent lactonization (intramolecular cyclization) of cinnamic acid derivatives.

Melanins: In some organisms, phenolic compounds serve as precursors for the synthesis of melanins, which are pigments involved in protection and coloration. finechem-mirea.rufinechem-mirea.ru While less common in plants, fungal and other microbial pathways can utilize cinnamic acid derivatives in the complex polymerization reactions that form melanins. nih.govmdpi.com

The role of this compound as a precursor is summarized in the table below, highlighting the diversity of compounds that can arise from this central intermediate.

| Compound Class | General Role of Precursor | Example of Derived Compounds |

| Lignins | Serves as a monomeric unit after enzymatic reduction to the corresponding alcohol. finechem-mirea.rufinechem-mirea.ru | Syringyl lignin units (related structures) |

| Flavonoids | Enters the pathway via conversion to its CoA-ester, leading to methoxylated flavonoids. acs.org | Methoxylated Chalcones and Flavanones |

| Coumarins | Undergoes hydroxylation and intramolecular cyclization to form the coumarin (B35378) scaffold. finechem-mirea.rufinechem-mirea.ru | Methoxylated coumarins |

| Melanins | Acts as a building block in the polymerization process to form pigment structures. finechem-mirea.rufinechem-mirea.runih.gov | Phaeomelanin/Eumelanin-like polymers |

Advanced Synthetic Methodologies for 3,4 Dimethoxycinnamic Acid and Its Analogues

Chemo-Synthetic Approaches

Wittig Reaction Protocols for Olefination-Hydrolysis Sequences

The Wittig reaction is a versatile method for the synthesis of alkenes and has been successfully applied to the preparation of 3,4-Dimethoxycinnamic acid. researchgate.net This approach typically involves the reaction of a benzaldehyde (B42025) with a phosphorus ylide (phosphorane). scirp.org A notable advancement is the development of one-pot olefination-hydrolysis sequences, which offer a more streamlined and efficient process.

In one such protocol, this compound was synthesized in an excellent yield of 96% through a Wittig reaction between 3,4-dimethoxybenzaldehyde (B141060) and ethoxymethylidenetriphenylphosphorane in a 10% aqueous sodium hydroxide (B78521) solution. encyclopedia.pubmdpi.com This method allows for the in-situ hydrolysis of the initially formed cinnamate (B1238496) ester to the corresponding carboxylic acid, often simplifying the work-up procedure. researchgate.net The use of aqueous media aligns with the principles of green chemistry by reducing the reliance on organic solvents. researchgate.netmdpi.com

| Reactants | Reagents | Solvent | Yield | Reference |

| 3,4-Dimethoxybenzaldehyde, Ethoxymethylidenetriphenylphosphorane | 10% aq. NaOH | Water | 96% | encyclopedia.pubmdpi.com |

| 3,4,5-Trimethoxy benzaldehyde, (Triphenyl phosphine (B1218219) and ethyl 2-bromoacetate) | KOH | Dimethylsulfoxide (DMSO) | 52% | tandfonline.com |

Knoevenagel Condensation Strategies (e.g., Microwave-Assisted, Solvent-Free Conditions)

The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction in organic synthesis. mdpi.com It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. mdpi.comsci-hub.se This method has been adapted for the synthesis of this compound, with modern variations focusing on environmentally benign conditions. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions and improve yields. asianpubs.org In the context of the Knoevenagel condensation, microwave irradiation under solvent-free conditions has proven highly effective for producing this compound. Using a polyphosphate ester as both a mediator and catalyst, the reaction of 3,4-dimethoxybenzaldehyde with malonic acid yielded the desired product in 92% yield. encyclopedia.pubmdpi.com This approach offers significant advantages in terms of reduced reaction times, energy savings, and minimal waste generation. asianpubs.orgresearchgate.net

Another green approach involves performing the Knoevenagel-Doebner condensation in aqueous media, sometimes accelerated by the combination of microwave and ultrasound irradiation, further reducing the environmental impact. encyclopedia.pub

| Aldehyde | Active Methylene Compound | Catalyst/Mediator | Conditions | Yield | Reference |

| 3,4-Dimethoxybenzaldehyde | Malonic Acid | Polyphosphate Ester | Solvent-free, Microwave | 92% | encyclopedia.pubmdpi.com |

| 3,4-Dimethoxybenzaldehyde | Malonic Acid | Piperidine | DMF, Microwave (90°C) | - |

Heck Coupling Reaction Applications

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgmatthey.com While specific examples detailing the synthesis of this compound via the Heck reaction are not extensively documented in the provided results, the general applicability of this reaction for cinnamic acid synthesis is well-established. matthey.comjocpr.com The reaction typically involves an aryl halide (or triflate), an alkene (like acrylic acid or its esters), a palladium catalyst, and a base. encyclopedia.pubwikipedia.org

The development of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. matthey.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. organic-chemistry.org

Condensation Reactions Utilizing 3,4-Dimethoxybenzaldehyde and Ester Precursors

The synthesis of this compound can be achieved through the condensation of 3,4-dimethoxybenzaldehyde with various ester precursors. A common strategy is the Doebner condensation, a variation of the Knoevenagel condensation, which utilizes malonic acid and leads to the formation of a cinnamic acid derivative after decarboxylation. researchgate.net

For instance, the total synthesis of trilepisiumic acid involved an initial Doebner condensation of 3,4-dimethoxybenzaldehyde with malonic acid to yield this compound. researchgate.net This foundational reaction highlights its utility in multi-step syntheses of complex natural products.

Synthesis of Cinnamoyl Amide Structures (e.g., Dicyclohexylcarbodiimide (B1669883)/Hydroxybenzotriazole Method)

Cinnamoyl amides, derived from this compound, are an important class of compounds. A widely used method for their synthesis is the coupling of the carboxylic acid with an amine using a carbodiimide (B86325) reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). tandfonline.comnih.govnih.gov

This method was employed to synthesize a series of eight tertiary amides of this compound. nih.gov The reaction involves the activation of the carboxylic acid by forming an active ester with HOBt, which then readily reacts with the amine to form the amide bond. This approach is known for its efficiency and mild reaction conditions. arkat-usa.org

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reference |

| 3,4,5-Trimethoxycinnamic acid | Various aliphatic amines | EDCI, HOBt, TEA | Dichloromethane | tandfonline.com |

| This compound | Various tertiary amines | Dicyclohexylcarbodiimide, HOBt | - | nih.gov |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis, utilizing enzymes or whole microorganisms, offers a green and highly selective alternative to traditional chemical synthesis. nih.govresearchgate.net For this compound and its derivatives, enzymatic routes are being explored, particularly for the synthesis of esters and phospholipids (B1166683).

Lipases are a class of enzymes that have been extensively used for esterification and transesterification reactions. nih.gov Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, has been shown to be an effective biocatalyst for reactions involving this compound. mdpi.com

One study focused on the lipase-catalyzed interesterification of egg-yolk phosphatidylcholine with the ethyl ester of this compound (E3,4DMCA). mdpi.com This process, optimized using response surface methodology, resulted in the successful incorporation of the 3,4-dimethoxycinnamoyl group into phospholipids. mdpi.commdpi.com Under optimized conditions, the incorporation reached 21 mol%, yielding modified phosphatidylcholine and lysophosphatidylcholine (B164491). mdpi.com

Another biocatalytic application involves the synthesis of arbutin (B1665170) esters. The transesterification of arbutin with vinyl 3,4-dimethoxycinnamate, catalyzed by an immobilized lipase, has been investigated. frontiersin.org These enzymatic methods highlight the potential for producing high-value derivatives of this compound under mild and environmentally friendly conditions. researchgate.net

| Substrate 1 | Substrate 2 | Biocatalyst | Reaction Type | Product | Reference |

| Egg-yolk phosphatidylcholine | Ethyl 3,4-dimethoxycinnamate | Novozym 435 | Interesterification | 3,4-Dimethoxycinnamoylated phospholipids | mdpi.commdpi.com |

| Arbutin | Vinyl 3,4-dimethoxycinnamate | Immobilized lipase | Transesterification | Arbutin 3,4-dimethoxycinnamate | frontiersin.org |

| This compound | Fatty alcohols | Novozym 435 | Esterification | This compound esters | mdpi.com |

Lipase-Catalyzed Esterification with Fatty Alcohols

The enzymatic esterification of this compound (3,4DMCA) with fatty alcohols represents a key method for producing its lipophilic derivatives. Research has demonstrated that immobilized lipase B from Candida antarctica (commonly known as Novozym 435) is an effective biocatalyst for these reactions. acs.org

A notable factor influencing the reaction's success is the structure of the alcohol substrate. Studies have shown a distinct relationship between the chain length of the fatty alcohol and the resulting esterification yield. For instance, in a direct esterification catalyzed by Novozym 435, a decrease in yield was observed as the alcohol carbon chain length increased. acs.orgmdpi.com The reaction with a 4-carbon alcohol achieved a 60% yield, which dropped significantly to 12% when an 8-carbon alcohol was used. acs.orgmdpi.com This suggests that steric hindrance from longer alkyl chains can impede the enzyme's catalytic efficiency.

Table 1: Effect of Fatty Alcohol Chain Length on Lipase-Catalyzed Esterification of this compound

| Fatty Alcohol Chain Length | Esterification Yield (%) | Biocatalyst | Reference |

|---|---|---|---|

| C4 | 60 | Novozym 435 | acs.orgmdpi.com |

| C8 | 12 | Novozym 435 | acs.orgmdpi.com |

Comparative studies on the relative esterification activities of various cinnamic acid analogues have found that this compound is less reactive than several other derivatives. The relative activity follows an order where dihydrocinnamic acid is most reactive, followed by cinnamic acid and 3-methoxycinnamic acid, with this compound showing lower activity, comparable to ferulic acid. acs.org This reduced reactivity has been attributed to potential spatial hindrance caused by the two methoxy (B1213986) groups on the aromatic ring. mdpi.com

Lipase-Catalyzed Interesterification for Structured Phospholipid Synthesis

A significant advancement in the synthesis of 3,4DMCA analogues is the lipase-catalyzed interesterification for producing structured phospholipids. This process involves modifying natural phospholipids, such as egg-yolk phosphatidylcholine (PC), with 3,4DMCA, typically by using its ethyl ester (E3,4DMCA) as the acyl donor. mdpi.com This biotechnological method yields novel O-methylated phenophospholipids, including 3,4-dimethoxycinnamoylated phosphatidylcholine (3,4DMCA-PC) and 3,4-dimethoxycinnamoylated lysophosphatidylcholine (3,4DMCA-LPC). mdpi.comdntb.gov.ua

The choice of enzyme is critical for the success of this synthesis. Several commercial lipases have been screened, with Novozym 435 demonstrating superior performance. In a comparative study, the incorporation of 3,4DMCA into the phospholipid fraction reached a maximum of 21 mol% using Novozym 435, while lipase B from Candida antarctica (CALB) achieved 12 mol%, and Lipozyme TL IM from Thermomyces lanuginosus showed very low activity at only 4 mol%. mdpi.com

Table 2: Comparison of Lipase Efficiency in the Interesterification of Phosphatidylcholine with E3,4DMCA

| Lipase | Incorporation of 3,4DMCA (mol%) | Reference |

|---|---|---|

| Novozym 435 | 21 | mdpi.com |

| CALB | 12 | mdpi.com |

| Lipozyme TL IM | 4 | mdpi.com |

Under optimized conditions, the interesterification process yielded 3.5% (w/w) of 3,4DMCA-PC and a more substantial 27.5% (w/w) of 3,4DMCA-LPC. mdpi.commdpi.com This demonstrates that lipase-catalyzed interesterification is an effective method for creating novel phospholipid structures containing the 3,4-dimethoxycinnamoyl moiety. mdpi.com

Optimization of Biocatalytic Reaction Parameters (e.g., Substrate Molar Ratio, Enzyme Load, Reaction Time)

The efficiency of lipase-catalyzed reactions is highly dependent on various parameters, the optimization of which is crucial for maximizing product yield. For the synthesis of 3,4-dimethoxycinnamoylated phospholipids via interesterification, Response Surface Methodology (RSM) coupled with a Box-Behnken design has been successfully employed to identify the optimal conditions. mdpi.commdpi.com

Key parameters that significantly influence the reaction outcome include the substrate molar ratio, enzyme load, reaction time, temperature, and the choice of organic solvent. mdpi.com Research has identified the substrate molar ratio as a particularly critical variable. mdpi.comdntb.gov.ua The optimized conditions for the interesterification of egg-yolk phosphatidylcholine (PC) with the ethyl ester of this compound (E3,4DMCA) were determined to be a PC-to-E3,4DMCA molar ratio of 1:10, an enzyme (Novozym 435) load of 30% (w/w), and a reaction time of 3 days at 50°C in hexane (B92381). mdpi.comdntb.gov.ua These specific conditions led to the maximum incorporation of 21 mol% of the aromatic acid into the phospholipid fraction. mdpi.comdntb.gov.uamdpi.com

The reaction medium also plays a role; n-hexane was found to be slightly more efficient than n-heptane, achieving the target 21 mol% incorporation in 3 days compared to 4 days in n-heptane. mdpi.com

Table 3: Optimized Parameters for Lipase-Catalyzed Synthesis of 3,4-Dimethoxycinnamoylated Phospholipids

| Parameter | Optimal Value | Reference |

|---|---|---|

| Substrate Molar Ratio (PC/E3,4DMCA) | 1/10 | mdpi.comdntb.gov.ua |

| Enzyme Load (Novozym 435) | 30% (w/w) | mdpi.comdntb.gov.ua |

| Reaction Time | 3 days | mdpi.com |

| Temperature | 50 °C | mdpi.comresearchgate.net |

| Reaction Medium | n-Hexane | mdpi.com |

Comparative Analysis of Enzymatic Acidolysis and Interesterification Efficiencies

When synthesizing structured phospholipids, the choice between acidolysis (using a free fatty acid as the acyl donor) and interesterification (using a fatty acid ester) can dramatically affect the reaction efficiency. In the case of modifying phosphatidylcholine with 3,4-dimethoxycinnamoyl groups, a direct comparison reveals that interesterification is overwhelmingly superior. mdpi.commdpi-res.com

Initial investigations compared the efficacy of using this compound (3,4DMCA) directly in an acidolysis reaction versus using its ethyl ester (E3,4DMCA) in an interesterification reaction. mdpi.comresearchgate.net Under identical conditions (1:10 PC/acyl donor molar ratio, 30% Novozym 435 dosage, 50°C in heptane), the results were starkly different. mdpi.commdpi-res.com The interesterification reaction showed a linear increase in product formation, achieving a 21 mol% degree of incorporation after 4 days. In contrast, the acidolysis reaction yielded only 2 mol% incorporation in the same timeframe. mdpi.comresearchgate.netmdpi-res.com

Table 4: Comparison of Acidolysis and Interesterification for the Synthesis of 3,4-Dimethoxycinnamoylated Phospholipids

| Reaction Type | Acyl Donor | Incorporation into Phospholipid Fraction (mol%) | Reference |

|---|---|---|---|

| Acidolysis | This compound (3,4DMCA) | 2 | mdpi.commdpi-res.com |

| Interesterification | Ethyl 3,4-dimethoxycinnamate (E3,4DMCA) | 21 | mdpi.commdpi-res.com |

The significantly lower efficiency of acidolysis is likely due to the low solubility of the free phenolic acid in the lipophilic reaction medium, which limits its availability to the enzyme's active site. mdpi-res.com This finding was further supported by other studies, such as the lipase-catalyzed acidolysis of flaxseed oil with 3,4DMCA, which resulted in a very low bioconversion efficiency of only 7%. mdpi.com Consequently, for the enzymatic synthesis of 3,4-dimethoxycinnamoylated phospholipids, interesterification with an esterified form of the acid is the preferred and more effective method. mdpi.com

Spectroscopic and Crystallographic Characterization of 3,4 Dimethoxycinnamic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,4-Dimethoxycinnamic acid. Both ¹H-NMR and ¹³C-NMR provide unambiguous data on the carbon-hydrogen framework of the molecule.

¹H-NMR spectra of DMCA typically exhibit characteristic signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons. The two protons of the vinyl group (C=C double bond) appear as doublets, with a coupling constant (J value) of around 15-16 Hz, which is indicative of a trans configuration. mdpi.com The aromatic protons on the benzene (B151609) ring appear as a set of multiplets or distinct doublets and doublet of doublets, depending on the solvent and spectrometer resolution. The two methoxy groups (-OCH₃) each produce a sharp singlet, typically around 3.9 ppm. mdpi.com Solution-state ¹H NMR has also been utilized to monitor the solid-state [2+2] photodimerization of DMCA polymorphs upon UV irradiation, allowing for the quantification of the reaction progress. iucr.org

¹³C-NMR spectra complement the proton data by providing information on the carbon skeleton. The spectrum shows distinct signals for the carboxyl carbon, the carbons of the vinyl group, the six aromatic carbons (two of which are substituted with methoxy groups and four are protonated), and the two methoxy carbons. mdpi.comresearchgate.net The chemical shifts are sensitive to the electronic environment of each carbon atom.

Detailed NMR data for this compound and a derivative are presented below.

Interactive Table 1: ¹H-NMR and ¹³C-NMR Data for this compound and a Thiomorpholine (B91149) Derivative Data recorded in CDCl₃. Chemical shifts (δ) are reported in ppm.

| Compound | Group | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| This compound | -OCH₃ | 3.92 (s, 6H) | 56.39 (2C) |

| Ar-CH=CH- | 6.66 (d, J=15.3 Hz, 1H) | 114.57 (1C) | |

| Ar-CH=CH- | 7.58 (d, J=15.3 Hz, 1H) | 143.64 (1C) | |

| Aromatic C-H (2,6) | 6.74 (s, 2H) | 104.85 (2C) | |

| Aromatic C-1 | - | 126.60 (1C) | |

| Aromatic C-4 | - | 136.68 (1C) | |

| Aromatic C-O (3,5) | - | 147.18 (2C) | |

| -C=O | - | 165.75 (1C) | |

| (E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one nih.gov | -CH₂-S-CH₂- | 2.69–2.65 (m, 4H) | 25.58 (2C) |

| -CH₂-N-CH₂- | 4.02–3.93 (m, 4H) | 33.88 (2C) | |

| -OH | 5.76 (s, 1H) | - |

Source: Adapted from MDPI, 2023. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within this compound.

The IR spectrum of DMCA shows characteristic absorption bands that confirm its structure. chemicalbook.com Key peaks include a broad band for the O-H stretch of the carboxylic acid group, a sharp peak for the C=O (carbonyl) stretch, and bands corresponding to C=C stretching of the vinyl group and the aromatic ring. nih.govthermofisher.comavantorsciences.com The C-O stretching of the methoxy groups is also clearly visible.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to its extended conjugated system, involving the benzene ring and the acrylic acid side chain, DMCA exhibits strong ultraviolet absorption. acs.orglew.ro The UV-Vis spectrum typically shows absorption maxima that can be influenced by solvent polarity. lew.ro This strong UV absorption is a key property exploited in its use as a matrix in mass spectrometry. nih.govresearchgate.netresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used for the identification, quantification, and structural analysis of this compound. Various MS methods are applied, each offering unique advantages.

LC-MS and its tandem version, LC-MS/MS, are the methods of choice for detecting and quantifying DMCA in complex biological matrices. These techniques couple the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry.

Researchers have developed and optimized LC-MS methods to identify and quantify this compound in human plasma following coffee consumption. researchgate.net The method optimization involves adjusting the liquid chromatography conditions, such as the mobile phase composition (e.g., methanol (B129727) and acetonitrile), to achieve clear separation from interfering compounds. researchgate.net High-resolution mass spectrometers, like the Orbitrap Fusion Lumos Tribrid, are used to obtain accurate mass data, which aids in the confident identification of the compound. amazonaws.com Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected and fragmented, provide structural confirmation by comparing the resulting fragmentation pattern with databases like METLIN, HMDB, or LIPID MAPS. researchgate.netamazonaws.com These LC-MS/MS approaches have been instrumental in confirming the identity of numerous low-molecular-weight compounds when DMCA is used as a MALDI matrix. nih.govacs.org

A significant application of this compound is its use as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). acs.orgnih.govresearchgate.net MALDI-MSI is a molecular imaging technology that maps the spatial distribution of molecules directly in tissue sections. researchgate.net

DMCA has been identified as a superior matrix for the analysis of low-molecular-weight (LMW) compounds (m/z < 500) for several reasons:

Strong Ultraviolet Absorption: It efficiently absorbs energy from the laser used in MALDI instruments (e.g., 355 nm Nd:YAG UV laser). nih.govacs.org

Low Matrix Interference: It generates few matrix-related ions in the low-mass range, resulting in a cleaner background and making it easier to detect endogenous analytes. researchgate.netresearchgate.net

High Ionization Efficiency: It effectively facilitates the ionization of LMW metabolites and lipids. nih.govresearchgate.net

Studies have shown that using DMCA as a matrix significantly enhances the detection of hundreds of LMW compounds in various biological tissues, including rat liver, rat brain, and plant seeds, compared to other commonly used matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). acs.orgnih.govacs.org

For the analysis of thermal decomposition products, specialized techniques like Single Photon Ionization/Molecular Beam Time-of-Flight Mass Spectrometry (SPI/MBTOFMS) have been employed. This method is used to study the pyrolysis products of complex organic materials like biomass, for which DMCA can be a model compound. researchgate.net A mass spectrum of DMCA has been measured using this technique with single-photon ionization at 118.2 nm, which is characterized by high resolution and reduced molecular fragmentation compared to conventional electron-impact ionization methods. researchgate.net

X-ray Diffraction Studies (Single Crystal and Powder X-ray Diffraction)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Studies on this compound have revealed the existence of polymorphism—the ability to exist in more than one crystal form.

At least two polymorphs of DMCA, designated as form I and form II, have been identified and characterized by single-crystal X-ray diffraction. iucr.orgnih.govdntb.gov.ua

Form I is triclinic with the space group P-1. iucr.orgiucr.org

Form II is a monoclinic polymorph with the space group P2₁/c. iucr.orgnih.gov

The crystal structures of these two forms are notably different, which in turn affects their physical properties, such as their photochemical and photomechanical behavior. nih.govdntb.gov.ua For instance, form I exhibits photosalient behavior (crystal jumping or shattering upon irradiation), which is absent in form II. iucr.org Single-crystal X-ray data for these polymorphs and a resulting photodimerization product (α-truxillic acid) have been collected at low temperatures (150 K) using Mo Kα radiation. iucr.orgnih.gov The crystal structure of a copper (II)-based complex of DMCA has also been thoroughly characterized using single-crystal X-ray diffraction, revealing a paddle-wheel network with a distorted square pyramidal configuration around the central copper ions. nih.gov

Powder X-ray Diffraction (PXRD) is used as a complementary technique to characterize polycrystalline materials and confirm the phase purity of synthesized compounds, such as the Cu(II)-DCA complex. nih.gov

Interactive Table 2: Crystallographic Data for this compound (Form II) Polymorph

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 11.216 |

| b (Å) | 8.214 |

| c (Å) | 14.073 |

| α (°) | 90.00 |

| β (°) | 128.86 |

| γ (°) | 90.00 |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 150 |

| Residual Factor (R) | 0.0465 |

Circular Dichroism (CD) Analysis for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the conformational characteristics of chiral molecules, including biomacromolecules like proteins and nucleic acids. In the study of this compound (DMCA) and its derivatives, CD analysis has been instrumental in elucidating the conformational changes that occur when these compounds interact with amyloidogenic proteins.

Research has demonstrated that hydroxycinnamic acids, including DMCA, can partially inhibit the oligomerization and formation of prion amyloid fibrils. CD spectroscopy, among other physicochemical methods, has confirmed these observations. Current time information in West Northamptonshire, GB.researchgate.net Studies focusing on the interaction between DMCA and the prion protein (PrP) have utilized CD spectroscopy to monitor changes in the protein's secondary structure. The findings indicate that DMCA can affect the formation of PrP oligomers, leading to a reduction in their content by 30-40%. Current time information in West Northamptonshire, GB. This suggests that DMCA binding can stabilize the tertiary structure of the prion protein. Current time information in West Northamptonshire, GB.

Furthermore, the influence of a copper(II)-based complex of this compound, specifically [Cu(DCA)4(H2O)2]·4H2O·4MeOH, on the aggregation of human lysozyme (B549824) has been investigated. tandfonline.comresearchgate.net Far-UV CD spectroscopy revealed significant insights into the structural changes of the protein. caymanchem.com In control samples, human lysozyme formed β-sheet rich amyloid structures. researchgate.net However, in the presence of the DMCA-copper complex, the protein retained its native α-helix structure, indicating that the complex effectively suppresses the conformational transition to the pathological β-sheet form. tandfonline.comresearchgate.net

The interaction of DMCA and other derivatives with alpha-synuclein (B15492655), a protein implicated in Parkinson's disease, has also been characterized using CD spectroscopy. These studies show that certain cinnamic acid derivatives can prevent the amyloid transformation of alpha-synuclein. chemicalbook.com The mechanism is thought to involve the binding of these compounds to prefibrillar oligomers or small fibrils, thereby influencing further aggregation pathways. tandfonline.com

The following table summarizes the key findings from CD analysis on the interaction of this compound and its derivatives with various proteins.

| Compound/Complex | Interacting Protein | Key CD Analysis Findings | Reference |

| This compound (DMCA) | Prion Protein (PrP) | Affects PrP oligomer formation, indicating stabilization of the native structure. | Current time information in West Northamptonshire, GB. |

| [Cu(DCA)4(H2O)2]·4H2O·4MeOH | Human Lysozyme (HuL) | Suppresses the formation of β-sheet rich amyloids and helps retain the native α-helix structure of HuL. | tandfonline.comresearchgate.net |

| This compound and other hydroxycinnamic acid derivatives | Alpha-synuclein | Prevents amyloid transformation, likely by binding to oligomeric forms and influencing aggregation pathways. | tandfonline.comchemicalbook.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is essential for determining the thermal stability and composition of materials, including organic compounds and their complexes.

In the context of this compound derivatives, TGA has been employed to characterize their thermal properties. Specifically, a novel copper(II)-based complex of this compound (DCA) was synthesized and characterized using several techniques, including TGA. tandfonline.comresearchgate.net The analysis was performed to assess the thermal stability of the complex. scribd.com

The thermal decomposition of materials is a critical parameter for understanding their stability under various conditions. While safety data sheets for this compound itself indicate that the decomposition temperature has not been determined or that no decomposition occurs under standard usage specifications, the analysis of its derivatives provides insight into their thermal behavior. caymanchem.comthermofisher.comfishersci.com The TGA of the copper complex was conducted at a heating rate of 20 °C/min. scribd.com Such analysis typically reveals the temperatures at which the loss of solvent molecules (like water and methanol) and the decomposition of the organic ligand occur.

The table below details the derivative of this compound that has been characterized by TGA.

| Derivative Analyzed | Formula | Purpose of TGA | Reference |

| Copper(II)-based complex of this compound | [Cu(DCA)4(H2O)2]·4H2O·4MeOH | To assess thermal stability. | tandfonline.comresearchgate.netscribd.com |

Mechanistic Research on Biological Activities of 3,4 Dimethoxycinnamic Acid in Vitro and Animal Models

Antioxidant Mechanisms

The antioxidant effects of 3,4-DMCA are a cornerstone of its biological activity, attributed to its ability to neutralize free radicals and mitigate oxidative stress. Research has explored these mechanisms through various models, demonstrating the compound's capacity to act via direct and indirect pathways.

Direct Radical Scavenging Pathways (e.g., DPPH, Hydroxyl Radical Scavenging)

3,4-Dimethoxycinnamic acid and its derivatives have demonstrated notable efficacy in directly scavenging harmful free radicals. This activity is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and hydroxyl radical scavenging tests. japsonline.com

In studies comparing various cinnamic acid derivatives, 3,4-DMCA shows significant radical scavenging capabilities. researchgate.net For instance, research involving newly synthesized amide derivatives of 3,4-DMCA coupled with substituted 2-aminothiophenes revealed good scavenging ability against both DPPH and hydroxyl radicals. japsonline.com While some derivatives exhibited greater activity than others, the core structure of 3,4-DMCA contributes fundamentally to this antioxidant potential. japsonline.com The presence of methoxy (B1213986) groups on the phenyl ring is a key structural feature that influences these biological activities.

Table 1: In Vitro Radical Scavenging Activity of this compound Derivatives

| Assay | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | This compound amides | Good scavenging ability | japsonline.com |

| Hydroxyl Radical Scavenging | This compound amides | Compounds showed better antioxidant activity in this model compared to DPPH assay. Some derivatives showed activity equal to the standard, Ascorbic acid. | japsonline.com |

Inhibition of Lipid Peroxidation in Cellular and Subcellular Models

Beyond free radical scavenging, 3,4-DMCA effectively inhibits lipid peroxidation, a critical process in cellular damage induced by oxidative stress. This has been demonstrated in models using rat hepatic microsomal membranes. mdpi.comnih.gov The peroxidation of lipids in cellular membranes can lead to a loss of membrane integrity and function, contributing to various pathologies. nih.gov

Studies on derivatives of 3,4-DMCA have quantified this inhibitory effect. For example, a thiomorpholine (B91149) derivative of this compound (compound 1 in a 2023 study) showed a significant ability to inhibit lipid peroxidation. nih.govmdpi.com The lipophilicity of such compounds may facilitate their access to the lipid phase of membranes, enhancing their protective effects. mdpi.com This inhibition of lipid peroxidation underscores the compound's potential to protect cellular structures from oxidative damage. ontosight.ai

Table 2: Inhibition of Rat Hepatic Microsomal Lipid Peroxidation by a this compound Derivative

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 1 | Thiomorpholine derivative of this compound | 15 ± 2 | nih.govmdpi.com |

| Trolox (Reference) | Vitamin E analog antioxidant | 4.5 ± 0.5 | nih.govmdpi.com |

Indirect Cellular Effects on Endogenous Antioxidant Systems

3,4-DMCA also exerts its antioxidant effects indirectly by bolstering the body's own defense systems. Research suggests that methylated cinnamic acid derivatives, including 3,4-DMCA, can improve cell viability and increase the expression of various endogenous antioxidant enzymes. mdpi.comresearchgate.net These enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), are crucial for detoxifying reactive oxygen species (ROS). nih.gov

In vivo studies on related methoxy derivatives of cinnamic acid have confirmed their ability to positively influence the oxidative stress balance by enhancing the activity of these liver and erythrocyte antioxidant enzymes. nih.gov By upregulating these endogenous systems, 3,4-DMCA provides a more sustained and comprehensive defense against oxidative stress, mitigating the cellular damage that underlies many chronic diseases. nih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory properties of 3,4-DMCA are closely linked to its antioxidant activities and involve the modulation of key inflammatory pathways and enzymes.

Inhibition of Key Pro-inflammatory Enzyme Activities (e.g., Soybean Lipoxygenase)

Lipoxygenases (LOXs) are enzymes that play a critical role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. The inhibition of these enzymes is a key strategy for controlling inflammatory responses. Studies have shown that this compound derivatives are implicated in the inhibition of soybean lipoxygenase, a model often used to screen for anti-inflammatory agents. nih.govmdpi.com

Modulation of Inflammatory Responses in Animal Models (e.g., Carrageenan-Induced Paw Edema in Rodents)

The anti-inflammatory effects of 3,4-DMCA have been validated in established animal models of acute inflammation. The carrageenan-induced paw edema model in rodents is a standard test for evaluating anti-inflammatory drugs. mdpi.comnih.gov In this model, the injection of carrageenan induces a localized inflammatory response characterized by swelling (edema).

Derivatives of this compound have been shown to significantly reduce this carrageenan-induced paw edema in rats. dntb.gov.uanih.gov The anti-inflammatory effect of certain derivatives was found to be comparable to, and in some cases greater than, established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. mdpi.com For example, a thiomorpholine derivative of 3,4-DMCA demonstrated a potent reduction in paw edema. mdpi.com

Table 3: Effect of a this compound Derivative on Carrageenan-Induced Rat Paw Edema

| Compound | Description | % Edema Inhibition | Reference |

|---|---|---|---|

| Compound 1 | Thiomorpholine derivative of this compound | 51 | mdpi.com |

| Indomethacin (Reference) | Non-steroidal anti-inflammatory drug (NSAID) | 42 | mdpi.com |

Neuroprotective and Anti-Amyloidogenic Mechanisms

Research has identified this compound (3,4-DMCA) as a compound with significant anti-prion properties. In vitro studies have demonstrated its ability to potently bind to the prion protein (PrP), a key player in the development of neurodegenerative diseases known as transmissible spongiform encephalopathies (TSEs). researchgate.net The accumulation of misfolded PrP aggregates, including soluble oligomers and amyloid fibrils, is a hallmark of these diseases. researchgate.netnih.gov

3,4-DMCA has shown a considerable effect on inhibiting the aggregation of prion proteins. researchgate.netnih.govresearchgate.net Physicochemical methods such as isothermal titration calorimetry, dynamic light scattering, and circular dichroism have confirmed the ability of hydroxycinnamic acids like 3,4-DMCA to partially inhibit the oligomerization and formation of prion amyloid fibrils. researchgate.netnih.govresearchgate.net Specifically, 3,4-DMCA was found to bind strongly to prion proteins with a dissociation constant (Kd) of 405 nM. researchgate.net This binding interaction is crucial as it interferes with the protein's ability to misfold and aggregate.

Molecular docking studies suggest that 3,4-DMCA binds to a site on the PrP that stabilizes its tertiary structure, thereby hindering the conformational changes required for aggregation. researchgate.net Experimental studies have confirmed that this interaction with the prion monomer leads to a reduction in the formation of neurotoxic PrP oligomers by 30-40% compared to controls. researchgate.netnih.gov This inhibitory action on oligomer formation is a key mechanism behind its neuroprotective potential. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Binding Affinity (Kd) | 405 nM | researchgate.net |

| Inhibition of Oligomer Formation | Reduced by 30-40% | researchgate.netnih.gov |

| Proposed Mechanism | Binds to and stabilizes PrP tertiary structure | researchgate.net |

In addition to its effects on prion proteins, 3,4-DMCA has been shown to prevent the amyloid aggregation and fibrillization of alpha-synuclein (B15492655), a protein centrally implicated in synucleinopathies such as Parkinson's disease. nih.govfrontiersin.orgmdpi.comnih.gov The pathological hallmark of these diseases is the accumulation of alpha-synuclein aggregates in the brain. frontiersin.org

In vitro studies have demonstrated that 3,4-DMCA effectively prevents the amyloid transformation of alpha-synuclein. nih.govresearchgate.net It is believed that the compound interacts with alpha-synuclein, potentially changing the structure of primary aggregates and preventing the formation of full-length fibrils. nih.gov Research using methods like thioflavin T fluorescence assay has confirmed that 3,4-DMCA can inhibit the fibrillization of alpha-synuclein in a dose-dependent manner. nih.govmdpi.comnih.gov

While ferulic acid and 3-methoxy-4-acetamidoxycinnamic acid showed more potent inhibition, 3,4-DMCA was also effective, with a half-maximal inhibitory concentration (IC50) of 251 ± 41 µM for preventing alpha-synuclein amyloid transformation. researchgate.net The mechanism may involve the formation of non-amyloid aggregates that are incapable of further fibrillization. researchgate.net It has been shown that 3,4-DMCA can bind to both alpha-synuclein oligomers and fibrils, effectively reducing the β-sheet content within the aggregates. frontiersin.org This direct inhibition of the fibrillization process is considered a primary mechanism for its neuroprotective effect in the context of synucleinopathies. nih.gov

In vitro studies using the human neuroblastoma cell line SH-SY5Y have provided evidence for the neuroprotective effects of 3,4-DMCA. This cell line is a common model for studying neurodegenerative diseases. frontiersin.orgmdpi.comnih.gov

Research has shown that 3,4-DMCA significantly increases the viability of SH-SY5Y cells that have been treated with toxic prion oligomers. researchgate.netnih.gov This protective effect is linked to its ability to inhibit prion oligomer formation. researchgate.net Furthermore, studies have demonstrated that 3,4-DMCA is not cytotoxic to SH-SY5Y cells at effective concentrations. researchgate.netresearchgate.net

In broader neuroprotection models, 3,4-DMCA has been shown to inhibit injury and increase cell viability in SH-SY5Y cells exposed to various toxins. For instance, it protected cells against cytotoxicity induced by agents like KCl and H₂O₂. frontiersin.org This suggests a more general cytoprotective mechanism beyond its specific anti-amyloidogenic activities. The compound's ability to enhance the survival of these neuronal cells under stress conditions underscores its potential as a neuroprotective agent. researchgate.netfrontiersin.org

| Experimental Model | Observed Effect | Reference |

|---|---|---|

| Treatment with Prion Oligomers | Significantly increased cell viability | researchgate.netnih.gov |

| KCl-Induced Cytotoxicity | Significantly increased cell viability | frontiersin.org |

| H₂O₂-Induced Cytotoxicity | Increased cell survival rate | frontiersin.org |

| General Cytotoxicity | Non-toxic at effective concentrations | researchgate.netresearchgate.net |

Animal model studies have highlighted the anti-amnestic properties of 3,4-DMCA. The scopolamine-induced amnesia model in rodents is a widely used pharmacological model to study cognitive dysfunction and screen for potential memory-enhancing compounds. biomolther.orgbiomolther.orgmdpi.com Scopolamine acts as a muscarinic receptor antagonist, blocking central cholinergic neurotransmission and thereby inducing memory impairments. biomolther.orgfrontiersin.org

In vivo studies in mice have demonstrated that methoxy derivatives of cinnamic acid, including 3,4-DMCA, possess significant anti-amnestic properties. nih.gov Research indicates that 3,4-DMCA can ameliorate cognitive impairments induced by scopolamine. One report suggests it can reduce memory deficits by approximately 60% in these rodent models. nih.gov This effect highlights its potential to counteract cholinergic system deficiencies that contribute to memory loss. mdpi.commdpi.com

Anti-proliferative and Anticancer Mechanisms (In Vitro and Animal Models)

Polyamines such as putrescine, spermidine, and spermine (B22157) are small polycations essential for cell growth, proliferation, and differentiation. nih.govaging-us.com Elevated levels of polyamines are often associated with tumorigenesis, making the polyamine metabolic pathway a target for anticancer therapies. aging-us.commdpi.comnih.gov

Research in rat models has investigated the effect of 3,4-DMCA on polyamine levels in various tissues. mdpi.comnih.govsigmaaldrich.com A study examining the effects of 3,4-DMCA administered to rats for five days found that it significantly altered polyamine concentrations in a tissue-specific manner. nih.gov

Specifically, treatment with 3,4-DMCA led to a reduction in polyamine levels in the prostate, thymus, and stomach. mdpi.comnih.gov This reduction is considered beneficial in the context of cancer management, as lower polyamine levels can inhibit tumor growth. nih.gov However, the same study also noted that 3,4-DMCA caused an increase in polyamine concentrations in other tissues, including the testis, kidney, muscle, small intestine, and brain cortex. nih.gov These findings indicate that the effect of 3,4-DMCA on polyamine metabolism is complex and varies by organ. The reduction of polyamines in specific tissues like the prostate and stomach suggests a potential mechanism for its anti-proliferative effects in certain cancers. mdpi.comnih.gov

| Tissue | Effect on Polyamine Levels | Reference |

|---|---|---|

| Prostate | Reduction | mdpi.comnih.gov |

| Thymus | Reduction | mdpi.comnih.gov |

| Stomach | Reduction | nih.gov |

| Testis | Increase | nih.gov |

| Kidney | Increase | nih.gov |

| Muscle | Increase | nih.gov |

| Small Intestine | Increase | nih.gov |

| Brain (Cortex) | Increase | nih.gov |

Antiproliferative Activity against Specific Human Cancer Cell Lines (e.g., Leukemia, Lung, Breast, Colorectal, Liver Cancer)

In vitro studies have demonstrated the antiproliferative activity of this compound and its derivatives against a range of human cancer cell lines. Conjugates of this compound with phosphatidylcholine have shown higher antiproliferative activity compared to the free acid form against several human cancer cell lines. nih.gov These include MV4-11 (leukemia), A549 (lung cancer), MCF-7 (breast cancer), LoVo (colorectal cancer), LoVo/DX (drug-resistant colorectal cancer), and HepG2 (liver cancer). nih.gov

While this compound itself was found to have low anti-proliferative activity against the murine colon cancer cell line 26-L5, its derivatives have shown more promising results. manuka.sk For instance, certain cinnamic acid derivatives have displayed cytotoxic effects on colorectal cancer cell lines like Caco-2. mdpi.com In studies on liver cancer, while the related compound p-hydroxycinnamic acid suppressed the growth of HepG2 cells, the direct antiproliferative effect of this compound on this cell line as a free acid requires further elucidation. nih.gov

Research into the antiproliferative effects of cinnamic acid derivatives on lung cancer has identified promising candidates. nih.gov Similarly, studies have explored the potential of these derivatives against breast and liver cancer cell lines. tjpr.orgcabidigitallibrary.org

Table 1: Antiproliferative Activity of this compound Conjugates against Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Activity |

|---|---|---|---|

| MV4-11 | Leukemia | Phosphatidylcholine conjugate | Higher than free acid nih.gov |

| A549 | Lung Cancer | Phosphatidylcholine conjugate | Higher than free acid nih.gov |

| MCF-7 | Breast Cancer | Phosphatidylcholine conjugate | Higher than free acid nih.gov |

| LoVo | Colorectal Cancer | Phosphatidylcholine conjugate | Higher than free acid nih.gov |

| LoVo/DX | Drug-Resistant Colorectal Cancer | Phosphatidylcholine conjugate | Higher than free acid nih.gov |

| HepG2 | Liver Cancer | Phosphatidylcholine conjugate | Higher than free acid nih.gov |

| 26-L5 | Murine Colon Cancer | This compound | Low activity manuka.sk |

Efficacy Against Murine Leukemia Cells

The efficacy of this compound and its derivatives has been investigated against murine leukemia cells. While some derivatives of hydroxycinnamic acid have shown anticancer activity against P388 murine leukemia cells, the direct activity of this compound requires more specific investigation. mdpi.comencyclopedia.pub Studies on related compounds have shown that certain caffeic acid esters and amides exhibit potent activity against these cells. mdpi.com

Modulation of Lipid Metabolism (Animal Models)

Effects on Serum Cholesterol Levels (e.g., HDL-Cholesterol)

In animal models, this compound has been shown to influence lipid metabolism. Specifically, it has been demonstrated to decrease serum cholesterol levels without adversely affecting the concentration of high-density lipoprotein (HDL)-cholesterol. mdpi.comnih.gov This effect is comparable to that of some statins. mdpi.com The preservation of HDL-cholesterol is significant, as HDL is involved in reverse cholesterol transport, an anti-atherogenic process. heartuk.org.uk

Reduction of Triglyceride Levels in Induced Hyperlipidemia Models

Research in animal models of induced hyperlipidemia has shown the potential of this compound derivatives in managing elevated triglyceride levels. mdpi.comnih.gov In Triton-induced hyperlipidemic rats, derivatives of this compound exhibited a significant decrease in lipidemic indices, including triglycerides and total cholesterol. nih.gov This model is characterized by a significant elevation of plasma cholesterol and triglycerides. mdpi.com The reduction of triglycerides is a crucial aspect of managing hyperlipidemia, a known risk factor for cardiovascular disease. binasss.sa.cr

Table 2: Effects of this compound on Lipid Metabolism in Animal Models

| Parameter | Animal Model | Effect | Reference |

|---|---|---|---|

| Serum Cholesterol | High-cholesterol/cholate-fed rats | Decreased | mdpi.comnih.gov |

| HDL-Cholesterol | High-cholesterol/cholate-fed rats | Unaffected | mdpi.comnih.gov |

| Triglycerides | Triton-induced hyperlipidemic rats | Decreased (derivatives) | nih.gov |

| Total Cholesterol | Triton-induced hyperlipidemic rats | Decreased (derivatives) | nih.gov |

Enzymatic Interaction Profiles

Inhibition of First-Pass Liver Enzymes (e.g., Enzymes Responsible for Sulfonation and Glucuronidation)

A key aspect of the biological activity of this compound is its interaction with metabolic enzymes. The presence of methoxy groups in its structure inhibits the activity of first-pass liver enzymes that are responsible for sulfonation and glucuronidation reactions. nih.govresearchgate.net This inhibition allows methoxylated derivatives of cinnamic acid, including this compound, to reach the bloodstream in an unchanged form, which is in contrast to hydroxy derivatives that are more readily metabolized. mdpi.com This characteristic contributes to its higher metabolic stability and bioavailability. researchgate.net

Influence on Intestinal Esterase Hydrolysis of this compound Derivatives

The metabolic fate and bioavailability of phenolic compounds like this compound are significantly influenced by their chemical structure, particularly the presence of hydroxy (-OH) and methoxy (-OCH3) groups. These groups determine how the compound is processed by enzymes in the body, including those in the intestine.

In vitro studies using human colorectal adenocarcinoma cells (Caco-2), a common model for the intestinal barrier, have demonstrated that the methoxylation of the cinnamic acid structure plays a crucial role in its absorption. It was shown that this compound penetrates the intestinal wall model much more readily than its corresponding hydroxy derivative, caffeic acid. researchgate.net The presence of the methoxy groups instead of hydroxyl groups inhibits the activity of first-pass liver enzymes that are responsible for sulfonation and glucuronidation reactions, processes that typically prepare compounds for excretion. researchgate.net This suggests that methoxylated derivatives are more likely to reach the bloodstream in their unchanged, active form.

Furthermore, experiments with post-mitochondrial supernatant from mammalian liver cells (the S9 fraction), which contains a wide array of metabolic enzymes, indicated that the methylation of the hydroxyl groups leads to higher metabolic stability. researchgate.net While intestinal esterases are known to hydrolyze ester-type drugs, the stability conferred by the methoxy groups in this compound suggests a lower susceptibility to this type of enzymatic breakdown compared to ester-based derivatives. researchgate.netnih.gov This increased stability and ease of penetration through the intestinal wall are key factors in its bioavailability. researchgate.net

Potential for Acetylcholinesterase Inhibition by Derivatives

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Research has identified this compound and its derivatives as potential inhibitors of this enzyme.

Studies on compounds extracted from Egyptian propolis found that this compound exhibited notable AChE inhibitory activity. nih.govimpactfactor.org It is suggested that the mechanism of action involves the blockage of the AChE active site. nih.gov

To enhance this inhibitory potential, synthetic derivatives have been developed. Choline (B1196258) ester derivatives of this compound have been synthesized and evaluated for their AChE inhibitory capacity. tandfonline.com The rationale for this approach is to conjugate the known antioxidant properties of the phenolic acid with a choline moiety to improve recognition by the acetylcholinesterase enzyme. tandfonline.com

One such derivative, the 3,4-dimethoxycinnamic choline ester, proved to be a potent inhibitor of AChE. tandfonline.com Molecular modeling studies support these findings, suggesting that these hybrid compounds can establish interactions with amino acid residues at both the catalytic and peripheral active sites of the enzyme. researchgate.net A novel synthetic derivative, (E)‐4‐(3‐(3,4‐dimethoxyphenyl)acrylamido)‐1‐(3‐methylbenzyl) pyridin‐1‐ium bromide, demonstrated particularly high AChE inhibitory potential, with an IC₅₀ value of 8.6 nmol/L, making it more than three times more potent than the standard AChE inhibitor drug, donepezil. nih.gov

The table below summarizes the acetylcholinesterase inhibitory activity of this compound and some of its derivatives based on reported research findings.

| Compound/Derivative | Source/Type | AChE Inhibition Finding | Reference |

| This compound | Extracted from Egyptian propolis | Showed 56.4% AChE inhibitory activity. | nih.gov |

| This compound | Extracted from Egyptian propolis | Exhibited AChE inhibitory activity second only to Pinostrobin among tested compounds. | impactfactor.org |

| 3,4-Dimethoxycinnamic choline ester | Synthetic Derivative | Appeared as the strongest inhibitor in its series with an IC₅₀ value of 7.3 μM. | tandfonline.com |

| (E)‐4‐(3‐(3,4‐dimethoxyphenyl)acrylamido)‐1‐(3‐methylbenzyl) pyridin‐1‐ium bromide | Synthetic Derivative | Possessed high AChE inhibitory potential with an IC₅₀ value of 8.6 nmol/L. | nih.gov |

Structure Activity Relationship Sar Studies of 3,4 Dimethoxycinnamic Acid and Its Derivatives

Influence of Methoxy (B1213986) Substitution Patterns on Biological Efficacy and Metabolic Stability

The number and position of methoxy (-OCH3) groups on the cinnamic acid scaffold are determinant factors for its biological potential. nih.gov The presence of these groups generally enhances the lipophilicity of the molecule, which can influence its ability to cross biological membranes. mdpi.com

In the context of metabolic stability, methoxy groups play a protective role. For instance, 3,4-DMCA demonstrates greater stability compared to its hydroxylated counterparts, such as caffeic acid. The methoxy groups inhibit the action of first-pass metabolism enzymes in the liver, particularly those responsible for sulfonation and glucuronidation. nih.gov This allows a greater proportion of the compound to reach the bloodstream in its unchanged, active form. nih.govmdpi.com In vitro studies using human colorectal adenocarcinoma cells (Caco-2) have shown that 3,4-DMCA penetrates the intestinal wall more readily than corresponding hydroxycinnamic acids. nih.gov This enhanced permeability and metabolic stability contribute to its higher bioavailability. mdpi.comresearchgate.net

The substitution pattern also directly impacts biological efficacy. For example, studies on various cinnamic acid derivatives have shown that the presence of methoxy groups at the 3 and 4 positions, as in 3,4-DMCA, is associated with a range of beneficial activities, including neuroprotective effects. researchgate.netresearchgate.net Specifically, 3,4-DMCA has been shown to bind to prion proteins, reducing their oligomer formation. researchgate.net

| Compound | Substitution Pattern | Observed Effect | Reference |

| 3,4-Dimethoxycinnamic acid | 3,4-dimethoxy | Enhanced metabolic stability and intestinal permeability. nih.gov | nih.gov |

| Caffeic acid | 3,4-dihydroxy | Lower metabolic stability due to susceptibility to sulfonation and glucuronidation. nih.gov | nih.gov |

| Ferulic acid | 4-hydroxy-3-methoxy | Potent insulin-secreting agent. jocpr.com | jocpr.com |

| p-Methoxycinnamic acid | 4-methoxy | Hepatoprotective activity. nih.gov | nih.gov |

Effects of Esterification and Amidation on Pharmacological Properties

Modification of the carboxylic acid group of 3,4-DMCA through esterification or amidation has been a key strategy to modulate its pharmacological properties. These modifications can alter the compound's lipophilicity, solubility, and interaction with biological targets, leading to enhanced or diversified therapeutic effects.

Esterification: The conversion of the carboxylic acid to an ester can significantly impact bioavailability and activity. For instance, ethyl p-methoxycinnamate, an ester of a related methoxycinnamic acid, showed a twofold increase in systemic concentration when administered as a phospholipid complex. nih.gov While specific studies on 3,4-DMCA esters are part of broader research, the general principle is that esterification can lead to derivatives with altered pharmacokinetic profiles. uc.pt

Amidation: The synthesis of amide derivatives of 3,4-DMCA has yielded compounds with notable pharmacological activities. Studies have shown that tertiary amide derivatives of 3,4-DMCA exhibit anti-inflammatory and analgesic properties. nih.gov For example, dimethyl, diethyl, and morpholine (B109124) amide derivatives were identified as potent anti-inflammatory agents in carrageenan-induced hind paw edema tests in mice. nih.gov Furthermore, diisopentyl and morpholine amide derivatives displayed significant analgesic activity. nih.gov Novel amide derivatives synthesized with substituted 2-aminothiophenes have also demonstrated good in-vitro antioxidant and anti-inflammatory activities. japsonline.com

The nature of the amine used for amidation plays a crucial role in the resulting biological activity. This highlights the importance of the substituent on the amide nitrogen in dictating the pharmacological outcome.

| Derivative Type | Modification | Resulting Pharmacological Property | Reference |

| Tertiary Amides | Dimethyl, diethyl, morpholine amides | Anti-inflammatory activity | nih.gov |

| Tertiary Amides | Diisopentyl, morpholine amides | Analgesic activity | nih.gov |

| Amides | Substituted 2-aminothiophenes | Antioxidant and anti-inflammatory activity | japsonline.com |

| Esters | General | Potential for altered bioavailability | nih.gov |

Impact of Conjugation with Phospholipids (B1166683) and Other Biologically Relevant Moieties

To overcome challenges related to bioavailability and to target specific biological sites, 3,4-DMCA has been conjugated with various biomolecules, most notably phospholipids. This strategy, often referred to as lipophilization, aims to enhance the compound's compatibility with biological membranes and improve its pharmacokinetic profile. nih.gov

Phospholipid Conjugates: The conjugation of 3,4-DMCA to phospholipids, such as phosphatidylcholine (PC), creates "phenophospholipids." nih.gov These hybrid molecules leverage the amphiphilic nature of PC, which facilitates interaction with cell membranes. nih.gov Research has demonstrated that these conjugates can exhibit enhanced biological activity compared to the free acid. For example, phosphatidylcholine conjugates of O-methylated phenolic acids have shown higher antiproliferative activity against various human cancer cell lines, including leukemia, lung, breast, and colon cancer. nih.gov